1-(Aminomethyl)isoquinolin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Aminomethyl)isoquinolin-6-ol is a heterocyclic aromatic organic compound It is part of the isoquinoline family, which consists of a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Aminomethyl)isoquinolin-6-ol can be synthesized through several methods. Other methods include the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Schlittler-Müller modification of the Pomeranz-Fritsch reaction .
Industrial Production Methods: Industrial production of isoquinoline derivatives often involves catalytic processes. For example, palladium-catalyzed coupling reactions followed by copper-catalyzed cyclization can produce isoquinolines in excellent yields and short reaction times . These methods are efficient and scalable, making them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1-(Aminomethyl)isoquinolin-6-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline N-oxides, while reduction can produce tetrahydroisoquinoline derivatives .
Scientific Research Applications
1-(Aminomethyl)isoquinolin-6-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(Aminomethyl)isoquinolin-6-ol exerts its effects involves interaction with various molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways related to disease processes . The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Isoquinoline: Shares a similar structure but lacks the aminomethyl and hydroxyl groups.
Quinoline: Another heterocyclic aromatic compound with a nitrogen atom in a different position.
Tetrahydroisoquinoline: A reduced form of isoquinoline with additional hydrogen atoms.
Uniqueness: 1-(Aminomethyl)isoquinolin-6-ol is unique due to its specific functional groups, which confer distinct chemical and biological properties. These functional groups enable it to participate in a wider range of chemical reactions and enhance its potential as a pharmaceutical agent .
Properties
Molecular Formula |
C10H10N2O |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
1-(aminomethyl)isoquinolin-6-ol |
InChI |
InChI=1S/C10H10N2O/c11-6-10-9-2-1-8(13)5-7(9)3-4-12-10/h1-5,13H,6,11H2 |
InChI Key |
OPXWZRAOPGVTHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2CN)C=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.